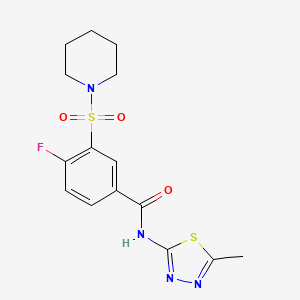![molecular formula C15H11ClF3NO2 B4408706 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide
Overview
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as CFMTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to modulate the activity of certain kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For instance, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide is its high solubility in water, which makes it easy to use in various lab experiments. Furthermore, this compound has been shown to have low toxicity, which makes it a safe compound to use in cell culture and animal studies. However, one limitation of this compound is its low stability in acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide. For instance, further investigation is needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to explore the potential therapeutic applications of this compound for various diseases. Furthermore, the development of new synthesis methods for this compound could lead to the discovery of new compounds with improved properties. Overall, this compound has significant potential for various scientific research applications, and further investigation is needed to fully explore its capabilities.
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have potential applications in various fields of scientific research. For instance, it has been used as a fluorescent probe to study the binding of proteins and DNA. It has also been used as a tool to investigate the activity of certain enzymes and to study the interaction between molecules. Furthermore, this compound has been tested for its potential as a therapeutic agent for various diseases, including cancer and inflammation.
properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-12-7-6-9(8-11(12)16)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMWJXBJXNNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{7-[4-(cyclopentyloxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4408644.png)
![N-(2-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408651.png)
![[2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B4408657.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4408661.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4408666.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4408673.png)
![1-[3-(4-biphenylyloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408674.png)


![1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4408712.png)
![3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4408733.png)
![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)
![4-{[(3-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408742.png)